1-(2-Amino-4,6-dimethoxyphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(12)10-8(11)4-7(13-2)5-9(10)14-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQGCEBFIMVSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Route Optimization for 1 2 Amino 4,6 Dimethoxyphenyl Ethanone
Established Synthetic Pathways and Chemical Transformations
Traditional synthetic routes to 1-(2-amino-4,6-dimethoxyphenyl)ethanone and related aromatic amino ketones rely on well-established chemical transformations. These methods often involve multiple steps, including the introduction of a nitrogen-containing functional group onto a pre-existing aromatic ring and subsequent modifications.
Nitration-Reduction Strategies for Aromatic Amino Ketones
A common and long-standing strategy for the synthesis of aromatic amines is the nitration of an aromatic ring followed by the reduction of the nitro group. researchgate.netresearchgate.net This two-step process is a fundamental transformation in organic synthesis.
The general pathway involves:
Nitration : An activated aromatic precursor, such as an acetophenone (B1666503) derivative, is treated with a nitrating agent. google.com Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid. epo.orggoogle.com The reaction conditions, particularly temperature, must be carefully controlled due to the highly exothermic nature of the reaction. google.comepo.org For a precursor like 3,5-dimethoxyacetophenone, the directing effects of the methoxy (B1213986) and acetyl groups would guide the position of the incoming nitro group.
Reduction : The resulting nitroacetophenone intermediate is then reduced to the corresponding amino group. A variety of reducing agents can be employed for this step. Classical methods often use metals in acidic media, such as tin (Sn) or tin(II) chloride (SnCl2) in hydrochloric acid. epo.orggoogle.com Alternative reagents like sodium sulfide (B99878) (Na2S) are also utilized. researchgate.netgoogle.com More modern approaches favor catalytic hydrogenation, which offers a greener alternative with higher atom economy.
While effective, this strategy can present challenges in regioselectivity, often producing a mixture of ortho and meta isomers that require separation. epo.orggoogle.com
Hexamethylenetetramine (HMTA)-Mediated Amination Approaches
Hexamethylenetetramine (HMTA), a stable and versatile reagent, serves as an ammonia (B1221849) equivalent in various amination reactions. wikipedia.orgsemanticscholar.org Its application in the synthesis of primary amines from alkyl halides is known as the Delépine Reaction. organic-chemistry.org
The mechanism of the Delépine Reaction involves two key steps:
Quaternary Salt Formation : An appropriate alkyl halide reacts with HMTA via an SN2 mechanism to form a quaternary ammonium (B1175870) salt. organic-chemistry.org In the context of synthesizing the target compound, this would require a precursor such as 1-(2-halo-4,6-dimethoxyphenyl)ethanone.
Acidic Hydrolysis : The resulting salt is subsequently hydrolyzed, typically in an acidic alcoholic solution, to yield the primary amine hydrochloride, formaldehyde, and an ammonium salt. organic-chemistry.orggoogle.com
This method is particularly useful for preparing primary amines. organic-chemistry.org An improved process for preparing hydrohalide salts of substituted alpha-aminoacetophenones involves the hydrolysis of hexamethylenetetramminium salts of alpha-haloacetophenones using anhydrous hydrogen halides in an alcoholic medium. google.com The reaction is typically rapid, completing in three hours or less at temperatures between 30 to 60°C. google.com
Multi-Step Synthesis from Substituted Acetophenone Derivatives
A targeted, multi-step synthesis starting from a commercially available, highly substituted aniline (B41778) provides a reliable route to this compound with high regiochemical control. nih.gov One documented pathway begins with 3,5-dimethoxyaniline (B133145). nih.gov
The synthesis proceeds through the following key transformations nih.gov:
Protection : The amino group of 3,5-dimethoxyaniline is first protected, for example, as a trifluoroacetamide (B147638), to prevent side reactions and to direct the subsequent electrophilic substitution.
Friedel-Crafts Acetylation : The protected aniline undergoes a Friedel-Crafts acetylation reaction with acetyl chloride. The choice of Lewis acid is critical for the success and regioselectivity of this step. Tin tetrachloride (SnCl4) has been identified as a superior Lewis acid compared to others like AlCl3, allowing the reaction to proceed under smooth conditions and yielding the desired acetylated regioisomer.
Deprotection : The trifluoroacetamide protecting group is removed under classical conditions, such as using potassium carbonate in methanol, to afford the final product, this compound, in excellent yield.
This pathway is advantageous as it avoids the regioselectivity issues inherent in the nitration of less substituted precursors. nih.gov
| Step | Starting Material | Reagents | Key Transformation | Product |
|---|---|---|---|---|
| 1 | 3,5-Dimethoxyaniline | Trifluoroacetic anhydride | N-protection | N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide |
| 2 | N-(3,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide | Acetyl chloride, SnCl4 | Friedel-Crafts Acetylation | N-(2-acetyl-4,6-dimethoxyphenyl)-2,2,2-trifluoroacetamide |
| 3 | N-(2-acetyl-4,6-dimethoxyphenyl)-2,2,2-trifluoroacetamide | K2CO3, Methanol | Deprotection | This compound |
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry places increasing emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free and Aqueous Reaction Media
A key green chemistry principle involves minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Research into solvent-free and aqueous reaction conditions is a major focus.
Solvent-free, or solid-state, reactions can offer benefits such as reduced waste, easier product separation, and potentially enhanced reaction rates. For instance, the Fries rearrangement, a reaction that can produce hydroxyacetophenones from aromatic esters, has been optimized under solvent-free conditions using eco-friendly catalysts like p-toluenesulfonic acid (PTSA). researchgate.net In some cases, a liquid co-reagent can function as the reaction medium, eliminating the need for a separate solvent. google.com
The use of water as a reaction solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. While many organic compounds have low solubility in water, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media. mdpi.com The reduction of nitroaromatics, a key step in the nitration-reduction strategy, can be performed efficiently in an ethanol-water mixture, which allows for the recycling and reuse of the solvent system. researchgate.net
Catalytic Systems for Enhanced Atom Economy and Efficiency
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than substitutions or eliminations, which generate stoichiometric byproducts. wikipedia.orgnih.gov
The use of catalysts is a primary strategy for improving the efficiency and atom economy of chemical transformations. Catalysts can enable alternative reaction pathways that require less energy and produce less waste compared to stoichiometric processes.
Key examples relevant to the synthesis of this compound include:
Catalytic Reduction : The reduction of a nitro group to an amine is a prime example where catalysis offers a significant green advantage. While the use of stoichiometric reagents like SnCl2 generates large amounts of metal waste, catalytic hydrogenation using catalysts such as Raney Ni or palladium on carbon (Pd/C) produces only water as a byproduct, resulting in a much higher atom economy. researchgate.net
Lewis Acid Catalysis : As seen in the multi-step synthesis (Section 2.1.3), Lewis acids like SnCl4 are used catalytically or in excess to promote Friedel-Crafts reactions. nih.gov The development of more efficient, recyclable, and environmentally benign Lewis acid catalysts, such as Lewis acidic ionic liquids, is an active area of research. researchgate.net These advanced catalysts can enhance reaction rates and may be reused, further improving the sustainability of the process. researchgate.net
| Method | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Stoichiometric (SnCl2/HCl) | R-NO2 + 3SnCl2 + 7HCl | R-NH3Cl | 3SnCl4 + 2H2O | Low |
| Catalytic (H2/Catalyst) | R-NO2 + 3H2 | R-NH2 | 2H2O | High |
By embracing these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield but also environmentally responsible.
Microwave and Ultrasonic Irradiation for Reaction Acceleration
Modern synthetic chemistry increasingly employs energy-efficient technologies like microwave (MW) and ultrasonic irradiation to accelerate reaction rates, improve yields, and promote greener chemical processes. While specific literature detailing the application of these techniques for the synthesis of this compound is not extensively documented, the principles and demonstrated successes in related syntheses of aromatic and heterocyclic amines provide a strong basis for their applicability. researchgate.netnih.gov
Microwave-assisted synthesis utilizes the ability of polar molecules to align with a rapidly oscillating electric field, generating heat volumetrically and uniformly throughout the reaction mixture. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities by minimizing the formation of side products. mdpi.comrsc.org For instance, the synthesis of various 2-aminopyrimidine (B69317) and 2-amino-4H-chromene derivatives, which share structural motifs with the target compound, has been significantly improved using microwave irradiation. scispace.comvnu.edu.vnresearchgate.net Reactions that typically require prolonged heating under conventional reflux can be completed in a fraction of the time, demonstrating the technology's potential for enhancing efficiency. eurjchem.com
Ultrasonic irradiation, or sonochemistry, utilizes high-frequency sound waves (20-100 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosion of microscopic bubbles. ksu.edu.sa This process generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and microjets. These effects enhance mass transfer, disrupt solid-liquid interfaces, and can initiate or accelerate chemical reactions. nanobioletters.com Sonochemistry has been successfully applied to the synthesis of a wide range of heterocyclic compounds, often resulting in excellent yields under mild conditions and in shorter timeframes compared to traditional methods. researchgate.net The combination of ultrasound for initial solvation followed by microwave irradiation for the heterocyclization step has also been reported as a novel and effective approach. researchgate.net
The application of these techniques to the synthesis of this compound could foreseeably accelerate key steps, such as the acylation of a substituted aniline precursor, leading to significant process intensification.
Table 1: Comparison of Synthetic Methodologies for Structurally Related Amino Compounds
| Method | Typical Reaction Time | Typical Yield | Conditions | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Several hours (e.g., 4-8 hours) | Moderate to Good | Reflux temperature | Standard, well-established |
| Microwave Irradiation | Minutes (e.g., 5-30 min) mdpi.com | Good to Excellent scispace.com | Controlled temperature/power | Rapid heating, reduced side products, high yields rsc.org |
| Ultrasonic Irradiation | Minutes to < 1 hour | Good to Excellent researchgate.net | Ambient temperature/mild heat | Enhanced mass transfer, mild conditions, high yields nanobioletters.com |
Process Optimization and Yield Enhancement Strategies
Control of Reaction Conditions and Selectivity
The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing waste and production costs. The key to successful optimization lies in the precise control of parameters such as temperature, reaction time, catalyst choice and loading, and stoichiometry of reactants. The presence of multiple functional groups on the phenyl ring—an amino group and two methoxy groups—influences the ring's reactivity and necessitates careful control to achieve high selectivity. ontosight.ai
For a potential synthetic route like the Friedel-Crafts acylation of 3,5-dimethoxyaniline, several factors would be critical:
Catalyst Selection: Lewis acid catalysts are typically employed. The choice of catalyst and its concentration can significantly impact reaction rate and selectivity, preventing side reactions such as N-acylation of the amino group or demethylation of the methoxy groups.
Temperature Control: Reaction temperature must be carefully managed. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of undesired byproducts, leading to a lower yield of the target isomer and complicating purification.
Solvent Choice: The solvent can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and outcome.
Stoichiometry: The molar ratio of the acylating agent to the substrate must be optimized to ensure complete conversion while avoiding excess reagents that could lead to side reactions or purification challenges.
Systematic optimization, often employing Design of Experiments (DoE) methodologies, can efficiently identify the optimal set of conditions to achieve the highest possible yield and selectivity for this compound. nih.gov
Table 2: Illustrative Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Low Setting | Medium Setting | High Setting | Anticipated Effect on Yield/Purity |
|---|---|---|---|---|
| Temperature | Incomplete reaction, low yield | Optimal yield and purity | Increased byproduct formation, lower purity | A specific temperature range is crucial for optimal performance. |
| Catalyst Conc. | Slow reaction rate, low yield | High conversion and selectivity | Potential for side reactions, reduced selectivity | An optimal concentration balances reaction speed and selectivity. |
| Reaction Time | Incomplete conversion | Maximum yield of desired product | Formation of degradation/side products | Sufficient time is needed for completion without degrading the product. |
Purification Techniques for High Purity Isolation
Achieving high purity is essential for the subsequent use of this compound, particularly in pharmaceutical and life science applications where purity levels of 99% or higher are often required. americanelements.com The isolation and purification of the crude product from the reaction mixture typically involves a multi-step approach to remove unreacted starting materials, catalysts, solvents, and byproducts.
Commonly employed purification techniques for solid organic compounds like this compound include:
Recrystallization: This is a primary technique for purifying crystalline solids. The crude product is dissolved in a suitable hot solvent in which it is highly soluble, while impurities are either insoluble or sparingly soluble. Upon cooling, the desired compound crystallizes out, leaving the impurities in the solution (or filtered out if insoluble). The choice of solvent is critical for achieving a high recovery of pure crystals.
Column Chromatography: For more challenging separations where impurities have similar solubility profiles to the product, column chromatography is highly effective. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or solvent mixture (mobile phase) is used to elute the components. Separation occurs based on the differential adsorption of the compounds to the stationary phase, allowing for the collection of highly pure fractions of the target compound.
Acid-Base Extraction: The presence of the basic amino group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The amino compound will protonate and move to the aqueous layer, leaving non-basic impurities behind in the organic layer. The pH of the aqueous layer can then be adjusted to be basic, causing the pure amine to precipitate, after which it can be collected by filtration.
The final purity of the isolated compound is typically confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 3: Comparison of Purification Techniques
| Technique | Principle | Typical Purity Achieved | Advantages | Limitations |
|---|---|---|---|---|
| Recrystallization | Differential solubility | >99% americanelements.com | Scalable, cost-effective | Potential for significant product loss in mother liquor |
| Column Chromatography | Differential adsorption | >99.5% | High resolution for complex mixtures | Less scalable, solvent-intensive, higher cost |
| Acid-Base Extraction | Differential solubility based on pH | Good for initial cleanup | Removes non-basic impurities effectively | Only applicable for compounds with acidic/basic groups |
In Depth Mechanistic Investigations of Reactions Involving 1 2 Amino 4,6 Dimethoxyphenyl Ethanone
Elucidation of Functional Group Reactivity
The reactivity of 1-(2-Amino-4,6-dimethoxyphenyl)ethanone is dominated by the electronic characteristics of its amino, carbonyl, and dimethoxy-substituted phenyl moieties. The amino and methoxy (B1213986) groups are strong electron-donating groups that activate the aromatic ring and influence the reactivity of the adjacent acetyl group.
Reactivity of the Amino Group in Derivatization
The primary aromatic amino group (-NH₂) is a potent nucleophile and a key site for derivatization. Its reactivity is central to the construction of nitrogen-containing heterocycles and other functionalized molecules. The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide range of electrophiles.
Key derivatization reactions involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group or to introduce new functional moieties.
Alkylation: Nucleophilic attack on alkyl halides to produce secondary or tertiary amines, although overalkylation can be a challenge.
Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which are versatile intermediates for further synthetic transformations.
Cyclocondensation Reactions: The amino group is frequently involved as the key nucleophile in cyclization reactions to form heterocyclic rings. For instance, in reactions analogous to the Friedländer synthesis of quinolines, it can condense with a 1,3-dicarbonyl compound. The presence of several alternative reaction centers in amino-functionalized precursors makes them useful reagents for the synthesis of diverse chemotypes. frontiersin.org
The general reactivity of primary amines can be modified using various derivatization reagents to facilitate analysis or further reaction. mdpi.com For example, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthalaldehyde (B127526) (OPA) are commonly used to derivatize primary amines for chromatographic analysis, highlighting the group's accessible nucleophilicity. nih.gov
| Reaction Type | Reagent Class | Product Class | Significance |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amides | Protection, Functionalization |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Structural Modification |
| Condensation | Aldehydes, Ketones | Imines (Schiff Bases) | Intermediate for Heterocycle Synthesis |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt | Intermediate for Sandmeyer-type reactions |
Chemical Transformations of the Carbonyl Group
The acetyl group's carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. Its proximity to the ortho-amino group allows for intramolecular cyclization reactions, while its nature as a ketone enables a range of intermolecular transformations.
Common transformations include:
Condensation Reactions: The ketone can react with various nucleophiles. For example, Claisen-Schmidt condensation with an aldehyde can form a chalcone-like intermediate, which can subsequently be used to synthesize heterocyclic systems like pyrimidines or nicotinonitriles. mdpi.com
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reductive Amination: In the presence of a reducing agent and an amine (or ammonia), the carbonyl group can be converted into a new amino group.
Cyclization Reactions: The carbonyl group often acts as the electrophile in intramolecular or intermolecular cyclization cascades initiated by the nucleophilic amino group. This dual reactivity is fundamental to many one-pot syntheses of complex heterocyclic scaffolds. beilstein-journals.org Enaminones, which are structurally related, are versatile building blocks in organic synthesis, reacting as 1,3-dielectrophiles. mdpi.com
| Reaction Type | Reagent(s) | Product Class | Mechanistic Role |
|---|---|---|---|
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Electrophilic acceptor of hydride |
| Condensation | Aldehydes, Active Methylene Compounds | α,β-Unsaturated Ketones (Chalcones), etc. | Electrophile in addition-elimination |
| Wittig Reaction | Phosphorus Ylides | Alkenes | Electrophilic partner in cycloaddition |
| Cyclocondensation | Internal/External Nucleophile (e.g., -NH₂) | Heterocycles | Electrophilic center for ring closure |
Aromatic Ring Functionalization and Electrophilic Substitution
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of three powerful electron-donating groups: one amino (-NH₂) and two methoxy (-OCH₃) groups. These groups increase the electron density of the ring, making it more nucleophilic.
The directing effects of these substituents are as follows:
Amino Group (-NH₂): A very strong activating group, directing incoming electrophiles to the ortho and para positions.
Methoxy Groups (-OCH₃): Strong activating groups, also directing ortho and para.
In this specific molecule, the C3 and C5 positions are available for substitution.
Position C3: Ortho to the amino group and ortho to the C4-methoxy group. It is sterically hindered by the adjacent acetyl and amino groups.
Position C5: Para to the amino group and ortho to the C6-methoxy group.
Substitution is strongly favored at the C5 position. This is due to the powerful para-directing effect of the amino group and the ortho-directing effect of the C6-methoxy group, both of which activate this site. Furthermore, the C5 position is sterically more accessible than the C3 position. Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur selectively at C5.
| Position | Influence from -NH₂ (at C2) | Influence from -OCH₃ (at C4) | Influence from -OCH₃ (at C6) | Predicted Outcome |
|---|---|---|---|---|
| C3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Possible, but sterically hindered |
| C5 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Activating) | Highly Favored Site of Substitution |
Kinetic and Thermodynamic Aspects of Reaction Pathways
From a kinetic standpoint, the rates of reaction are influenced by several factors:
Nucleophilicity of the Amino Group: The electron-donating methoxy groups enhance the electron density on the aromatic ring, which may slightly decrease the nucleophilicity of the aniline-type amine compared to a simple alkylamine, but it remains a reactive nucleophile.
Electrophilicity of the Carbonyl Group: The electrophilicity of the carbonyl carbon is sufficient for reactions with strong nucleophiles. For condensations with weaker nucleophiles, acid or base catalysis is typically required to accelerate the reaction rate by either activating the carbonyl group or generating a more potent nucleophile.
Activation Energy of Cyclization: While thermodynamically favorable, cyclization reactions often have a significant kinetic barrier (activation energy) associated with forming the transition state for ring closure. Consequently, heating is often necessary to provide sufficient thermal energy to overcome this barrier and achieve a reasonable reaction rate.
Sophisticated Spectroscopic and Structural Characterization Techniques for Research Purposes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the distinct proton environments in 1-(2-Amino-4,6-dimethoxyphenyl)ethanone, are not available in the reviewed literature.
Detailed ¹³C NMR data, which would provide chemical shifts for the carbon atoms of the acetyl group, the aromatic ring, and the methoxy (B1213986) groups, could not be found for this compound.
Advanced Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
While the molecular weight of this compound is known to be 195.22 g/mol , specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern under various ionization techniques, is not documented in the available resources. americanelements.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
No experimental Infrared (IR) or Raman spectra for this compound were found. This data would be essential for identifying the vibrational frequencies of key functional groups such as the amino (-NH₂), carbonyl (C=O), and methoxy (-OCH₃) groups, as well as C-H and aromatic ring vibrations.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical information regarding its solid-state structure, including bond lengths, bond angles, molecular conformation, and details of intermolecular interactions like hydrogen bonding and crystal packing, remains undetermined.
Polymorphism and Crystal Packing Analysis
The study of polymorphism, the ability of a solid material to exist in more than one crystalline form, is crucial for understanding the physical properties of a compound. While specific polymorphic studies on this compound are not extensively documented in publicly accessible research, analysis of closely related structures provides a foundational understanding of the intermolecular interactions that govern its crystal packing.
The crystal structure of aromatic ketones, particularly those with substituents capable of hydrogen bonding and other non-covalent interactions, is dictated by a complex interplay of forces. These interactions determine the arrangement of molecules in the crystal lattice, influencing properties such as melting point, solubility, and stability.
For instance, the analysis of a structurally similar compound, 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone, reveals the significant role of hydrogen bonding and other interactions in its crystal packing. nih.gov In this related molecule, an intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the acetyl group. nih.gov The crystal structure is further stabilized by C—H⋯π interactions, which organize the molecules into stacks. nih.gov Additionally, various C—H⋯O interactions are present, linking these stacks together. nih.gov
It is plausible that this compound would exhibit similar patterns of intermolecular interactions. The amino group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the methoxy groups are hydrogen bond acceptors. Therefore, it is anticipated that the crystal packing of this compound would be significantly influenced by intermolecular N—H⋯O hydrogen bonds. These interactions could link molecules into chains, dimers, or more complex three-dimensional networks.
Table 1: Potential Intermolecular Interactions in the Crystal Packing of this compound
| Interaction Type | Potential Donor | Potential Acceptor | Role in Crystal Packing |
| Hydrogen Bonding | Amino group (N-H) | Carbonyl oxygen (C=O), Methoxy oxygen (O-CH3) | Formation of molecular chains, dimers, or 3D networks. |
| π–π Stacking | Phenyl ring | Phenyl ring | Stabilization of the crystal lattice through aromatic interactions. |
| C—H⋯O Interactions | Methyl/Aryl C-H | Carbonyl/Methoxy Oxygen | Further stabilization of the three-dimensional structure. |
| C—H⋯π Interactions | Methyl/Aryl C-H | Phenyl ring | Contribution to the packing efficiency and stability. nih.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Studies
Electronic absorption and emission spectroscopy are powerful tools for probing the electronic structure of molecules. The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* electronic transitions within the molecule.
Studies on similar aromatic compounds provide a basis for predicting the spectral characteristics. For example, the UV absorption of proteins in the 230–300 nm range is dominated by the aromatic side-chains of tryptophan, tyrosine, and phenylalanine. nih.gov The ionization of a tyrosine hydroxyl group, for instance, leads to a significant red shift of its major absorbance peaks. nih.gov
The fluorescence emission spectrum provides complementary information about the electronic structure and excited state properties. Upon absorption of a photon, the molecule is promoted to an excited electronic state. It can then relax to the ground state through various pathways, including the emission of light (fluorescence). The wavelength and intensity of the fluorescence are sensitive to the molecular structure and the local environment.
The photophysical properties of structurally related 2-amino-4,6-diphenylnicotinonitriles have been investigated, revealing solvent-dependent shifts in their fluorescence emission maxima. nih.gov This solvatochromism suggests a change in the dipole moment of the molecule upon excitation and indicates that the nature of the solvent can influence the energy levels of the ground and excited states. nih.gov Similar effects would be anticipated for this compound.
Table 2: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Wavelength Region | Description |
| π → π | Substituted Benzene (B151609) Ring | ~230-300 nm | High-intensity absorption bands related to the aromatic system. |
| n → π | Carbonyl Group (C=O) | >300 nm | Lower-intensity absorption band, often sensitive to solvent polarity. |
It is important to note that experimental determination of the UV-Vis absorption and emission spectra for this compound under various solvent conditions would be necessary to fully elucidate its electronic properties and to compare them with theoretical predictions.
Computational and Theoretical Chemistry Studies on 1 2 Amino 4,6 Dimethoxyphenyl Ethanone and Its Derivatives
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a flexible molecule like 1-(2-Amino-4,6-dimethoxyphenyl)ethanone are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable (low-energy) conformations and the energy barriers between them.
Computational methods can map the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles (e.g., around the C-C and C-O bonds connecting the acetyl and methoxy (B1213986) groups to the phenyl ring). By calculating the energy for each conformation, a profile of the energy landscape can be constructed. researchgate.net This process identifies the global minimum energy structure, representing the most stable conformer, as well as other local minima that may be accessible at room temperature. researchgate.net Understanding the preferred conformations is crucial for studying how the molecule might fit into a biological receptor or pack in a crystal lattice.
Molecular Docking and Dynamics Simulations in Mechanistic Studies
To investigate the potential of this compound and its derivatives as biologically active agents (e.g., enzyme inhibitors), molecular docking and molecular dynamics (MD) simulations are invaluable tools. youtube.compku.edu.cn
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. amazonaws.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. pku.edu.cn This allows for the virtual screening of libraries of compounds and provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. nih.govnih.govajpp.in For derivatives of this compound, docking could be used to predict their binding modes within an enzyme's active site, helping to rationalize observed activity or guide the design of more potent inhibitors. ekb.eg
Following docking, molecular dynamics (MD) simulations can be performed to validate the predicted binding pose and to study the dynamic behavior of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in water). youtube.comfrontiersin.org These simulations can confirm the stability of the docked pose and reveal how the ligand and protein adapt to each other upon binding. nih.gov
| Technique | Primary Output | Application in Drug Design |
|---|---|---|
| Molecular Docking | Binding Pose, Binding Affinity (Score) | Predicts ligand-receptor interactions and ranks potential inhibitors. nih.gov |
| Molecular Dynamics (MD) | Atomic Trajectories, Interaction Stability | Validates docking poses and assesses the dynamic stability of the complex. nih.govnih.gov |
Prediction and Validation of Spectroscopic Parameters
Computational chemistry can accurately predict spectroscopic properties, which is essential for validating experimental results and interpreting complex spectra. For this compound, DFT calculations can be used to predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. epstem.net
Calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra. mdpi.comresearchgate.net While raw calculated frequencies often show a systematic deviation from experimental values, they can be scaled using empirical factors to achieve excellent agreement. epstem.net This allows for the confident assignment of vibrational modes observed in the experimental spectrum.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net The calculated chemical shifts are then compared to experimental data, often showing a linear correlation. epstem.net This comparison can confirm the proposed chemical structure and help in assigning specific resonances to the corresponding atoms in the molecule.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling is a powerful method for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent derivatization, quantum chemical calculations can map out the entire reaction pathway. youtube.com
This involves locating the structures of reactants, products, and, most importantly, the transition states (TS) that connect them on the potential energy surface. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. By calculating the energies of all stationary points, a reaction energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics. researchgate.net This detailed mechanistic insight is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions.
Role of 1 2 Amino 4,6 Dimethoxyphenyl Ethanone As a Building Block in Complex Molecule Synthesis
Precursor for the Synthesis of Diverse Heterocyclic Systems (e.g., Pyrimidines, Pyrazoles, Thiazoles)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of 1-(2-Amino-4,6-dimethoxyphenyl)ethanone contains key functionalities that are commonly used to construct these ring systems.
Pyrimidines: The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a source of the N-C-N fragment, such as guanidine (B92328) or urea. bu.edu.egresearchgate.net While this specific aminoketone is not a 1,3-dicarbonyl, it could be chemically modified to create a suitable precursor. For instance, reaction of the acetyl group could introduce the second carbonyl functionality needed for cyclization.
Pyrazoles: Pyrazole synthesis typically proceeds via the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. organic-chemistry.orgmdpi.comnih.govchim.itbeilstein-journals.org The acetyl group and the adjacent ring carbon in this compound could potentially act as the C-C-C component after appropriate functionalization, which could then undergo cyclocondensation with a hydrazine-based reagent.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. organic-chemistry.orgmjcce.org.mkfigshare.comyoutube.com this compound could be halogenated at the carbon adjacent to the carbonyl group to form the required α-haloketone intermediate, which would then be ready to react with a thioamide like thiourea (B124793) to form a 2-aminothiazole (B372263) derivative.
A summary of potential synthetic routes is presented below:
| Heterocycle | General Precursors | Potential Role of this compound |
| Pyrimidine | 1,3-Dicarbonyl + Guanidine/Urea | Could be modified to form a 1,3-dicarbonyl equivalent. |
| Pyrazole | 1,3-Dicarbonyl + Hydrazine | Could serve as the three-carbon unit after functionalization. |
| Thiazole | α-Haloketone + Thioamide | Can be converted to an α-haloketone for Hantzsch synthesis. |
Applications in Catalyst and Ligand Design for Organic Reactions
The amino group and the carbonyl oxygen atom provide potential coordination sites for metal ions. This makes this compound a candidate for modification into a bidentate ligand. Such ligands are crucial in coordination chemistry and homogeneous catalysis. For instance, reaction of the amino group could introduce a phosphine (B1218219) or another coordinating moiety, creating a more complex ligand capable of stabilizing various metal centers for catalytic applications.
Derivatization for Structure-Reactivity Relationship (SRR) Investigations in Chemical Systems
Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how a molecule's structure influences its chemical behavior. This compound is an excellent scaffold for such studies due to its multiple reaction sites. Systematic modifications can be made to investigate their effects:
N-Acylation/Alkylation: The reactivity of the amino group can be modulated by converting it into various amides or secondary/tertiary amines.
Aromatic Ring Substitution: Although the ring is already substituted, further electrophilic substitution could be possible, allowing for the introduction of other groups to fine-tune electronic properties.
Design and Synthesis of Novel Photoactive or Electroactive Analogues
The substituted aminophenone core structure is related to various classes of dyes and photoactive molecules. The combination of an electron-donating amino group and electron-donating methoxy (B1213986) groups on the aromatic ring can lead to interesting photophysical properties. mdpi.comresearchgate.net Derivatization of this compound could be a strategy to synthesize novel analogues with tailored absorption and emission characteristics for applications such as fluorescent probes or components in organic light-emitting diodes (OLEDs). Similarly, the redox-active nature of the substituted aniline (B41778) moiety suggests that it could be a precursor for electroactive materials, such as conducting polymers, after appropriate polymerization.
Future Directions and Emerging Research Avenues for 1 2 Amino 4,6 Dimethoxyphenyl Ethanone
Exploration of Unconventional and Stereoselective Synthetic Routes
While classical syntheses such as Friedel-Crafts acylation are established, future research will likely focus on more sophisticated and efficient synthetic strategies. nih.gov The development of unconventional routes, particularly those offering stereoselectivity, is a paramount objective. This involves moving beyond traditional methods to explore advanced catalytic systems that can precisely control the molecular architecture.
One promising area is the application of modern C-H activation and borylation reactions. nih.gov Inspired by recent successes in the ortho-C–H borylation of anilines using iridium catalysts, similar strategies could be adapted for the 1-(2-amino-4,6-dimethoxyphenyl)ethanone framework. nih.gov Such methods would allow for the direct and selective introduction of functional groups onto the aromatic ring, bypassing the need for pre-functionalized starting materials and improving atom economy. Research could focus on tuning ligand and diboron (B99234) reagent properties to achieve high regioselectivity and product stability, as summarized in the table below. nih.gov
| Catalyst System | Boron Reagent | Key Advantage | Potential Application for Target Compound |
| Iridium(I) complex | B2eg2 (ethane-1,2-diol) | High ortho-regioselectivity | Selective functionalization at the C3 or C5 position. |
| Iridium(I) complex | B2bg2 (butane-1,2-diol) | Optimal balance of regioselectivity and product stability | Generation of stable borylated intermediates for further cross-coupling reactions. |
Furthermore, the development of stereoselective syntheses for derivatives of this compound is a critical frontier. nih.gov Drawing from established methods for the asymmetric synthesis of amino acids, future work could explore the enantioselective reduction of the ketone or the stereoselective introduction of chiral centers in subsequent reactions, opening pathways to novel chiral ligands, catalysts, and pharmaceutical intermediates. dal.ca
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from batch processing to continuous-flow chemistry and automated synthesis represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mdpi.com Applying these technologies to the synthesis and derivatization of this compound is a logical and promising future direction.
Automated flow chemistry platforms can enable the rapid optimization of reaction conditions (e.g., temperature, pressure, reagent stoichiometry, and residence time) for reactions involving the core structure. mit.edursc.org This is particularly advantageous for multi-step sequences where intermediates can be generated and used in subsequent steps without isolation, a concept known as telescoping. nih.gov For example, a flow process could be designed to first synthesize the core ethanone (B97240) structure and then, in a continuous sequence, perform further functionalization, such as the construction of heterocyclic rings. mdpi.com
Hypothetical Flow Synthesis Sequence:
| Step | Reaction Type | Flow Module | Potential Advantage |
| 1 | Friedel-Crafts Acylation | Packed-Bed Reactor with Solid Acid Catalyst | Avoidance of stoichiometric Lewis acids, easier purification. |
| 2 | C-H Functionalization | Heated Microreactor with Catalyst Injection | Precise temperature control, rapid screening of catalysts and ligands. |
| 3 | Heterocycle Formation | Loop Reactor with In-line Quenching | Controlled residence time for cyclization, immediate stabilization of product. |
| 4 | In-line Purification | Solid-Phase Scavenger Cartridge | Removal of excess reagents and byproducts without traditional workup. |
This integration would not only accelerate the discovery of new derivatives but also provide a more sustainable and reproducible manufacturing process for materials and compounds derived from this compound. nih.govbeilstein-journals.org
Advanced Characterization of Transient Intermediates and Reaction Dynamics
A deeper mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. Future research should employ advanced analytical techniques to identify and characterize the transient intermediates and transition states involved in reactions of this compound. The study of highly reactive, short-lived species is challenging but offers profound insights into reaction pathways. nih.gov
In the context of its synthesis via Friedel-Crafts acylation, for instance, computational studies and advanced spectroscopic methods could be used to probe the structure and energetics of the cationic intermediates (π-complexes and σ-complexes) that dictate the reaction's outcome. rsc.orgresearchgate.net Understanding how the amino and dimethoxy substituents influence the stability and reactivity of these intermediates is key to controlling the regioselectivity of acylation on related substrates. rsc.org
Moreover, time-resolved spectroscopy and mass spectrometry can be applied to study the dynamics of reactions where this compound is a precursor. nih.gov For example, in condensation reactions to form chalcones or heterocycles, these techniques could elucidate the step-by-step mechanism, revealing the roles of catalysts and identifying rate-limiting steps. This knowledge is invaluable for designing more efficient catalytic systems and rationally controlling product formation. mdpi.com
Development of Novel Functional Materials Utilizing the Compound's Core Structure
The unique electronic properties conferred by the amino and methoxy (B1213986) groups make this compound an attractive building block for novel functional materials. researchgate.net Future research is poised to exploit this potential in areas ranging from polymer science to optoelectronics.
One avenue of exploration is the synthesis of chalcone (B49325) derivatives. acs.orgnih.gov The condensation of this compound with various aromatic aldehydes can produce a library of chalcones. ugm.ac.id These molecules, featuring an α,β-unsaturated carbonyl system, are known precursors to flavonoids and heterocyclic compounds and often exhibit interesting photophysical properties. acs.orgnih.gov Research into the specific chalcones derived from this amino-dimethoxy-acetophenone could lead to new fluorescent probes, organic light-emitting diode (OLED) materials, or photosensitizers. researchgate.net
Furthermore, the core structure can be incorporated into larger polymeric systems. The primary amine provides a reactive handle for polymerization reactions, such as the formation of polyimides or polyamides, which are known for their thermal stability and mechanical strength. The electron-rich aromatic ring could impart useful electronic or optical properties to the resulting polymers, making them candidates for applications in organic electronics or as advanced coatings.
Potential Functional Materials:
| Material Class | Synthetic Precursor | Potential Application | Key Structural Feature |
| Chalcones | This compound + Aromatic Aldehydes | Fluorescent sensors, nonlinear optics | Extended π-conjugation, intramolecular charge transfer |
| Pyrimidine Derivatives | Chalcone precursor + Guanidine (B92328) | Biologically active agents, ligands | Heterocyclic scaffold with defined stereoelectronics |
| Polyimides | Diamine derived from the core structure + Dianhydride | High-performance plastics, gas separation membranes | Rigid polymer backbone, electron-rich repeat unit |
Unexplored Reactivity Patterns and Selectivity Control in Complex Chemical Environments
Beyond its established reactions, the this compound scaffold holds potential for unexplored reactivity. Future studies should aim to uncover novel transformations and develop methods for controlling selectivity in complex chemical environments. The interplay between the ketone, the amine, and the activated aromatic ring can lead to unique chemical behavior.
A key challenge and opportunity lie in controlling the selectivity of reactions. For example, in reactions with electrophiles, selectivity between N-alkylation/acylation at the amine and C-alkylation/acylation at the aromatic ring is a critical issue. organic-chemistry.org Research into catalyst-controlled or directing-group-assisted reactions could provide solutions. Palladium-catalyzed reactions, for instance, have shown promise in controlling the selectivity of cyclization reactions from common precursors, and similar logic could be applied here. acs.org
The regioselectivity of reactions on the aromatic ring itself is another area for exploration. The directing effects of the three substituents can lead to complex product mixtures. Developing catalytic systems that can override the inherent directing effects to achieve non-classical substitution patterns would be a significant advancement. This could involve exploring Brønsted acid catalysis under different solvent conditions, which has been shown to tune the regioselectivity of dimerization reactions in related 2-alkynylanilines. nih.gov By carefully tuning reaction parameters like solvent and catalyst loading, it may be possible to selectively favor one constitutional isomer over another, unlocking new synthetic pathways. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 1-(2-Amino-4,6-dimethoxyphenyl)ethanone, and how are reaction conditions optimized?
Methodological Answer: The compound is synthesized via selective methylation of precursor hydroxy groups. A typical method involves reacting 1-(2,4,6-trihydroxyphenyl)ethanone with dimethyl sulfate (Me2SO4) in acetone under reflux, using potassium carbonate (K2CO3) as a base. Key variables include:
Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for validation?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10H13NO3, theoretical 195.09 g/mol) .
Advanced Research Questions
Q. What are the key reaction pathways for this compound in organic synthesis?
Methodological Answer: The compound participates in:
- Aldol Condensation : Reacts with benzaldehyde derivatives under basic conditions to form chalcones, a precursor for flavones (e.g., apigenin analogs) .
- Reduction : Sodium borohydride (NaBH4) reduces the ketone to 1-(2-amino-4,6-dimethoxyphenyl)ethanol, useful in chiral synthesis .
- Nucleophilic Substitution : The amino group reacts with electrophiles (e.g., acyl chlorides) to form amides, enabling functional diversification .
Q. Table 1: Reaction Pathways and Conditions
Q. How do structural modifications (e.g., methyl vs. methoxy substituents) impact biological activity?
Methodological Answer: Comparative studies with analogs reveal:
- Methoxy Groups : Enhance solubility and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., in cancer research) .
- Amino Group Position : Para-amino substitution (vs. ortho) reduces steric hindrance, improving binding to cytochrome P450 enzymes .
- Methyl vs. Methoxy : Methyl groups increase lipophilicity (logP +0.3), favoring membrane permeability in cell-based assays .
Q. How are computational methods (e.g., DFT, molecular docking) applied to study this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electrophilic attack sites (e.g., amino group’s lone pair availability) .
- Molecular Docking : Simulates interactions with biological targets (e.g., kinases), guiding structure-based drug design .
- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties (e.g., bioavailability score: 0.55) .
Safety and Contradictions
Q. What safety precautions are recommended given limited toxicological data?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) to avoid inhalation/contact (GHS Precautionary Statement P261/P262) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .
- Contradictions : Conflicting data exist on phototoxicity; UV-Vis studies recommend light-protected storage .
Data Contradictions and Resolution
Q. How do researchers resolve discrepancies in reported synthetic yields (e.g., 76% vs. 84%)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
